trans-n-Methyl-4-methoxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-N-Methyl-4-methoxyproline involves the isolation of the compound from the stems of Petiveria alliacea . The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature. it is known that the compound can be obtained through extraction and purification processes from the plant material .
Industrial Production Methods: There is limited information available on the industrial production methods for this compound. The compound is primarily used for scientific research purposes, and large-scale production methods have not been extensively developed or reported .
Chemical Reactions Analysis
Types of Reactions: trans-N-Methyl-4-methoxyproline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the compound.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: trans-N-Methyl-4-methoxyproline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable for the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways .
Medicine: Its proline derivative structure may contribute to the design of drugs with improved pharmacokinetic and pharmacodynamic properties .
Industry: While industrial applications are limited, this compound may be used in the development of specialty chemicals and materials. Its unique chemical properties make it a candidate for various industrial processes .
Mechanism of Action
The mechanism of action of trans-N-Methyl-4-methoxyproline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
trans-4-Methoxycinnamaldehyde: A compound with a similar methoxy group but different overall structure.
D-beta-homomethionine: Another amino acid derivative with distinct chemical properties.
L-beta-homomethionine: Similar to D-beta-homomethionine but with a different stereochemistry.
Uniqueness: trans-N-Methyl-4-methoxyproline is unique due to its specific proline derivative structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
LCRFCICIBIZKQT-RITPCOANSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)OC |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.